BENGHE Foundational & Exploratory

Check Availability & Pricing

L-363,855: A Technical Overview of a
Somatostatin Analog

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L 363851

Cat. No.: B1673717

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363,855 is a synthetic, cyclic hexapeptide analog of the natural hormone somatostatin.
Developed by researchers at Merck, it emerged from structure-activity relationship (SAR)
studies aimed at creating potent and selective ligands for the five known somatostatin receptor
subtypes (SSTR1-5). This document provides a comprehensive technical guide to the
discovery, synthesis, and biological activity of L-363,855, with a focus on its receptor binding
profile and functional effects.

Discovery and Rationale

The discovery of L-363,855 was part of a broader effort in the 1990s to develop somatostatin
analogs with improved therapeutic profiles compared to the native peptide, which has a very
short biological half-life. The research focused on cyclic hexapeptides, a class of compounds
known to exhibit potent somatostatin-like activity. The parent compound for this series of
analogs was cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe). Through systematic modifications of this
template, researchers at Merck explored the impact of various amino acid substitutions on
receptor affinity and selectivity, leading to the identification of L-363,855. A closely related
analog, L-362,855, was identified as a potent and selective agonist for the sst5 receptor.

Synthesis of L-363,855
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The synthesis of L-363,855, a cyclic hexapeptide, is typically achieved through solid-phase
peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following
is a representative protocol for the synthesis of such a compound.

Experimental Protocol: Solid-Phase Synthesis of a
Cyclic Hexapeptide

1. Resin Preparation:

¢ A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swollen in a
solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

2. Linear Peptide Assembly:
o The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.

e Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using
a solution of 20% piperidine in DMF.

e Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling
reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-
diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected
N-terminus of the growing peptide chain on the resin.

e This cycle of deprotection and coupling is repeated for each amino acid in the linear
sequence.

3. Cleavage from Resin and Cyclization:

» Once the linear hexapeptide is assembled, it is cleaved from the solid support. Acommon
cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as
triisopropylsilane (T1S) and water to remove acid-labile side-chain protecting groups.

e The crude linear peptide is then purified by reversed-phase high-performance liquid
chromatography (RP-HPLC).
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e Cyclization: The purified linear peptide is dissolved in a dilute solution of DMF or DCM. A
cyclization agent, such as DPPA (diphenylphosphoryl azide) or HBTU/HOBt (1-
hydroxybenzotriazole) with DIPEA, is added to facilitate the formation of the amide bond
between the N- and C-termini, yielding the cyclic hexapeptide.

4. Purification and Characterization:
e The crude cyclic peptide is purified by RP-HPLC.

e The final product is characterized by mass spectrometry to confirm its molecular weight and
by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Experimental Workflow for Solid-Phase Peptide Synthesis
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¢ To cite this document: BenchChem. [L-363,855: A Technical Overview of a Somatostatin
Analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673717#|-363851-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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